molecular formula C4H6N2O2 B1286636 (5-Methyl-1,3,4-oxadiazol-2-yl)methanol CAS No. 915924-37-7

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Cat. No.: B1286636
CAS No.: 915924-37-7
M. Wt: 114.1 g/mol
InChI Key: LCLOUZXOEJVYFP-UHFFFAOYSA-N
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Description

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a chemical compound with the molecular formula C4H6N2O2. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (5-Methyl-1,3,4-oxadiazol-2-yl)methanol involves the reduction of 5-methyl-1,2,4-oxadiazole-3-carboxylate using sodium borohydride (NaBH4) in a mixture of tetrahydrofuran (THF) and ethanol at 0°C. The reaction is typically stirred for one hour and then quenched with ammonium chloride (NH4Cl) before being concentrated under vacuum .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the methyl position .

Scientific Research Applications

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol
  • (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
  • (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Uniqueness

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is unique due to its oxadiazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-methyl-1,3,4-oxadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLOUZXOEJVYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603472
Record name (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-37-7
Record name (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,3,4-oxadiazol-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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